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An In-Depth Technical Guide to 4-Bromo-5-chloro-2-fluorobenzaldehyde: Synthesis,

Reactivity, and Applications

Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 4-Bromo-5-chloro-2-
fluorobenzaldehyde (CAS No. 1603584-72-0), a key halogenated aromatic aldehyde.

Designed for researchers, medicinal chemists, and professionals in drug development and fine

chemical synthesis, this document delves into its chemical identity, a validated synthetic

protocol, core reactivity, applications, and essential safety protocols. The strategic placement of

three distinct halogen atoms and an aldehyde functional group on the benzene ring makes this

compound a highly versatile and reactive intermediate for the synthesis of complex molecular

architectures.

Chemical Identity and Physicochemical Properties
4-Bromo-5-chloro-2-fluorobenzaldehyde is a polysubstituted aromatic compound. The

interplay of its electron-withdrawing groups (aldehyde, fluorine, chlorine) and the bulky bromine

atom dictates its unique reactivity profile. The aldehyde group serves as a primary site for

nucleophilic attack and derivatization, while the halogen atoms offer multiple handles for cross-

coupling reactions and further functionalization.

A summary of its key identifiers and properties is presented below.
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Property Value Source(s)

IUPAC Name
4-Bromo-5-chloro-2-

fluorobenzaldehyde
[1]

CAS Number 1603584-72-0 [1]

Molecular Formula C₇H₃BrClFO [1]

Molecular Weight 237.45 g/mol [1]

Canonical SMILES O=CC1=CC(Cl)=C(Br)C=C1F [1]

Physical Form
White to off-white crystalline

solid
[2]

Purity Typically ≥97% [1]

Storage Conditions

Store under an inert

atmosphere (Nitrogen or

Argon) at 2-8°C

[1][2]

Topological Polar Surface Area

(TPSA)
17.07 Å² [3]

logP 3.0541 [3]

Note: Specific experimental data for melting point, boiling point, and solubility are not readily

available in the cited literature for this specific isomer. For context, related isomers such as 4-

Bromo-2-fluorobenzaldehyde have a melting point of 58-62 °C[4].

Synthesis Protocol and Mechanistic Rationale
The synthesis of 4-Bromo-5-chloro-2-fluorobenzaldehyde is typically achieved via

electrophilic aromatic substitution on a pre-functionalized benzene ring. The key challenge lies

in achieving the correct regioselectivity of the incoming electrophile (in this case, Br⁺). The

directing effects of the existing substituents are paramount.

Fluorine (-F): An ortho-, para-director and deactivating.

Chlorine (-Cl): An ortho-, para-director and deactivating.
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Aldehyde (-CHO): A meta-director and strongly deactivating.

A plausible and efficient synthetic route involves the selective bromination of 5-chloro-2-

fluorobenzaldehyde. The fluorine at position 2 and the chlorine at position 5 will direct the

incoming bromine electrophile. The strongest activating (or least deactivating) ortho-, para-

director will primarily control the position of substitution. In this case, the fluorine atom at C2

directs ortho and para. The para position (C5) is already occupied by chlorine. The ortho

position (C3) is sterically hindered by the adjacent aldehyde group. The chlorine atom at C5

directs to its ortho positions (C4 and C6). The position C4 is the most favorable for substitution

due to activation from both the fluorine (para) and chlorine (ortho) atoms, leading to the desired

product.

Experimental Workflow: Electrophilic Bromination
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Step 1: Reaction Setup

Step 2: Bromination

Step 3: Work-up and Purification

Charge reactor with 5-chloro-2-fluorobenzaldehyde
and a suitable solvent (e.g., Dichloromethane).

Cool the mixture to 0-5 °C
using an ice bath.

Slowly add a brominating agent, such as
N-Bromosuccinimide (NBS), and a Lewis acid

catalyst (e.g., AlCl₃ or FeCl₃).

Maintain temperature at 0-5 °C during addition
to control reaction exotherm and ensure regioselectivity.

Allow the reaction to warm to room temperature
and stir for 12-24 hours until TLC/HPLC

shows complete consumption of starting material.

Quench the reaction by slowly adding
ice-cold water.

Perform liquid-liquid extraction with an
organic solvent (e.g., Ethyl Acetate).

Wash the combined organic layers with
saturated NaHCO₃ solution, followed by brine.

Dry the organic layer over anhydrous Na₂SO₄,
filter, and concentrate under reduced pressure.

Purify the crude product via column chromatography
(Silica gel, Hexane/Ethyl Acetate gradient)
or recrystallization to yield the final product.

Click to download full resolution via product page

Caption: Synthetic workflow for 4-Bromo-5-chloro-2-fluorobenzaldehyde.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b2531836?utm_src=pdf-body-img
https://www.benchchem.com/product/b2531836?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2531836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Step-by-Step Methodology
Reaction Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer,

thermometer, and dropping funnel is charged with 5-chloro-2-fluorobenzaldehyde (1

equivalent) and dichloromethane. The flask is cooled in an ice-water bath to 0-5 °C.

Reagent Addition: N-Bromosuccinimide (NBS, 1.05 equivalents) is added portion-wise to the

stirred solution. Subsequently, a catalytic amount of anhydrous aluminum trichloride (AlCl₃,

0.1 equivalents) is added carefully, ensuring the temperature does not exceed 10 °C.

Reaction Progression: The reaction mixture is stirred at 0-5 °C for 2 hours and then allowed

to warm to room temperature. The reaction is monitored by Thin Layer Chromatography

(TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the

starting material.

Quenching and Extraction: Upon completion, the reaction is carefully quenched by pouring it

into a beaker of ice water. The organic layer is separated, and the aqueous layer is extracted

twice with dichloromethane.

Washing: The combined organic layers are washed sequentially with a 5% sodium

bicarbonate solution to neutralize any remaining acid and then with a saturated sodium

chloride (brine) solution to remove residual water.

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered,

and the solvent is removed under reduced pressure using a rotary evaporator to yield the

crude product.

Purification: The resulting crude solid is purified by recrystallization from an appropriate

solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure

4-Bromo-5-chloro-2-fluorobenzaldehyde.

Chemical Reactivity and Applications in Drug
Development
The synthetic utility of 4-Bromo-5-chloro-2-fluorobenzaldehyde stems from the reactivity of

its functional groups, making it a valuable building block for more complex molecules,

particularly active pharmaceutical ingredients (APIs).[5]
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Aldehyde Group: This group is a versatile handle for various transformations:

Nucleophilic Addition: Reacts with organometallic reagents (e.g., Grignard, organolithium)

to form secondary alcohols.

Reductive Amination: Forms substituted benzylamines, a common scaffold in medicinal

chemistry.

Wittig Reaction: Converts the aldehyde to an alkene.

Condensation Reactions: Reacts with amines or hydrazines to form imines or hydrazones,

respectively.

Halogenated Aromatic Ring: The C-Br and C-Cl bonds are prime sites for metal-catalyzed

cross-coupling reactions, which are fundamental in modern drug discovery for constructing

C-C, C-N, and C-O bonds.

Suzuki Coupling: The C-Br bond can be selectively coupled with boronic acids to form

biaryl structures.

Heck Coupling: Forms new C-C bonds with alkenes.

Buchwald-Hartwig Amination: Forms C-N bonds, introducing amine functionalities.

The presence of multiple halogens allows for sequential and site-selective coupling reactions,

enabling the construction of highly complex and diverse molecular libraries for screening.[6][7]

The halogen atoms also modulate the pharmacokinetic properties (lipophilicity, metabolic

stability) of the final drug molecule.[8]
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Aldehyde Reactions

Cross-Coupling Reactions4-Bromo-5-chloro-
2-fluorobenzaldehyde

Secondary Alcohols
(via Grignard Reaction)

 R-MgX

Alkenes
(via Wittig Reaction)

 Ph₃P=CHR

Benzylamines
(via Reductive Amination) 1. R₂NH

2. NaBH₃CN

Biaryl Compounds
(via Suzuki Coupling)

 R-B(OH)₂
Pd Catalyst

Styrenyl Derivatives
(via Heck Coupling)

 Alkene
Pd Catalyst

Aryl Amines
(via Buchwald-Hartwig)

 R₂NH
Pd Catalyst
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Caption: Key reaction pathways for 4-Bromo-5-chloro-2-fluorobenzaldehyde.

Safety, Handling, and Storage
As a reactive chemical intermediate, 4-Bromo-5-chloro-2-fluorobenzaldehyde must be

handled with appropriate safety precautions by trained personnel. It is classified as an irritant.

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.

Precautionary Measures:

Category Precautionary Statements

Prevention

P261: Avoid breathing

dust/fume/gas/mist/vapors/spray. P264: Wash

skin thoroughly after handling. P271: Use only

outdoors or in a well-ventilated area. P280:

Wear protective gloves/protective clothing/eye

protection/face protection.

Response

P302+P352: IF ON SKIN: Wash with plenty of

soap and water. P304+P340: IF INHALED:

Remove person to fresh air and keep

comfortable for breathing. P305+P351+P338: IF

IN EYES: Rinse cautiously with water for

several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing. P312:

Call a POISON CENTER or doctor if you feel

unwell.

Storage

P403+P233: Store in a well-ventilated place.

Keep container tightly closed. P405: Store

locked up.

Disposal
P501: Dispose of contents/container to an

approved waste disposal plant.

Source: Adapted from safety data sheets for structurally similar compounds.

Handling Recommendations:

Use only under a chemical fume hood.

Ensure eyewash stations and safety showers are readily accessible.

Avoid contact with skin, eyes, and clothing.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2531836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Avoid ingestion and inhalation.

Keep away from strong oxidizing agents and strong bases.

Conclusion
4-Bromo-5-chloro-2-fluorobenzaldehyde is a high-value synthetic intermediate with

significant potential in the fields of medicinal chemistry, agrochemical synthesis, and material

science. Its well-defined structure, featuring multiple, selectively addressable reactive sites,

provides chemists with a powerful tool for building molecular complexity. The synthetic

protocols are based on fundamental, scalable organic reactions, and its reactivity profile is well-

suited for modern drug discovery campaigns that rely heavily on cross-coupling and

derivatization chemistries. Adherence to strict safety protocols is essential when handling this

versatile but hazardous compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Page loading... [guidechem.com]

2. Organic Syntheses Procedure [orgsyn.org]

3. chemscene.com [chemscene.com]

4. 4-Bromo-2-fluorobenzaldehyde 96 57848-46-1 [sigmaaldrich.com]

5. 5-Bromo-2-chloro-4-fluorobenzaldehyde [myskinrecipes.com]

6. nbinno.com [nbinno.com]

7. nbinno.com [nbinno.com]

8. 5-Bromo-4-chloro-2-fluorobenzaldehyde | 1781052-25-2 | Benchchem [benchchem.com]

To cite this document: BenchChem. [IUPAC name for 4-Bromo-5-chloro-2-
fluorobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2531836#iupac-name-for-4-bromo-5-chloro-2-
fluorobenzaldehyde]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b2531836?utm_src=pdf-body
https://www.benchchem.com/product/b2531836?utm_src=pdf-custom-synthesis
https://www.guidechem.com/question/how-to-synthesize-5-bromo-2-fl-id122593.html
http://www.orgsyn.org/demo.aspx?prep=CV2P0089
https://www.chemscene.com/1603584-72-0.html
https://www.sigmaaldrich.com/US/en/product/aldrich/465232
https://www.myskinrecipes.com/shop/en/benzaldehyde-derivatives/48920--5-bromo-2-chloro-4-fluorobenzaldehyde.html
https://www.nbinno.com/article/other-organic-chemicals/advancing-chemical-synthesis-the-versatility-of-2-chloro-4-bromo-5-fluorobenzaldehyde-hi
https://www.nbinno.com/article/other-organic-chemicals/the-science-behind-2-chloro-4-bromo-5-fluorobenzaldehyde-properties-and-manufacturing-excellence-hi
https://www.benchchem.com/product/b1380871
https://www.benchchem.com/product/b2531836#iupac-name-for-4-bromo-5-chloro-2-fluorobenzaldehyde
https://www.benchchem.com/product/b2531836#iupac-name-for-4-bromo-5-chloro-2-fluorobenzaldehyde
https://www.benchchem.com/product/b2531836#iupac-name-for-4-bromo-5-chloro-2-fluorobenzaldehyde
https://www.benchchem.com/product/b2531836#iupac-name-for-4-bromo-5-chloro-2-fluorobenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2531836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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